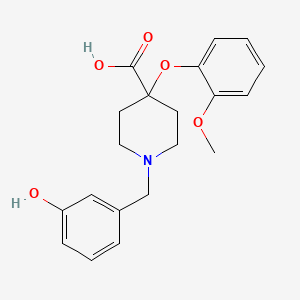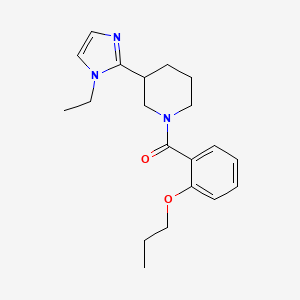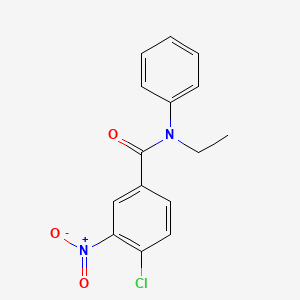
1-(3-hydroxybenzyl)-4-(2-methoxyphenoxy)piperidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-hydroxybenzyl)-4-(2-methoxyphenoxy)piperidine-4-carboxylic acid is a compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as HPPC and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
科学的研究の応用
Overview of Parabens and Their Environmental Impact
Parabens, including compounds structurally related to 1-(3-hydroxybenzyl)-4-(2-methoxyphenoxy)piperidine-4-carboxylic acid, are primarily used as preservatives in various consumer products. Despite their widespread application since the 1920s, concerns have arisen regarding their status as emerging contaminants. These concerns stem from parabens' ubiquity in surface waters and sediments, attributed to their continuous introduction into the environment through the consumption of paraben-based products. Their presence, even at low concentrations, in wastewater effluents and their ability to form chlorinated by-products upon reaction with free chlorine, highlight the necessity for further research into their environmental fate and behavior, especially concerning their biodegradability and potential toxicity of their chlorinated derivatives (Haman, Dauchy, Rosin, & Munoz, 2015).
Redox Mediators in Pollutant Degradation
The application of redox mediators in conjunction with oxidoreductive enzymes presents a novel approach for the degradation of recalcitrant organic pollutants. This method enhances the degradation efficiency of stubborn compounds by expanding the range of substrates that enzymes can act upon. Various enzymes, including laccases and peroxidases, have been utilized in this process, highlighting the potential for the enzymatic treatment of aromatic compounds present in industrial effluents. Such advancements suggest a promising role for enzyme-redox mediator systems in future remediation efforts (Husain & Husain, 2007).
Nucleophilic Aromatic Substitution Research
The reactivity of piperidine with nitro-aromatic compounds through nucleophilic aromatic substitution has been extensively studied. This research provides insights into the mechanisms underlying the formation of various aromatic compounds, highlighting the importance of such reactions in synthesizing chemical intermediates and understanding the dynamics of aromatic substitution. Such studies are critical for advancing our knowledge of chemical synthesis processes and their applications in developing new materials and pharmaceuticals (Pietra & Vitali, 1972).
Bioactive Phenolic Acids in Foods
Phenolic acids, such as p-coumaric acid and its derivatives, have garnered interest due to their antioxidant, anti-cancer, antimicrobial, and other health-promoting activities. These compounds are found in free or conjugated forms in various plants and foods, offering a wide range of biological effects beneficial to human health. The exploration of these compounds, their bioavailability, bioaccessibility, and biological activities provides a foundation for utilizing natural phenolic acids in nutraceuticals and functional foods (Pei, Ou, Huang, & Ou, 2016).
Influence of Processing on Phenolic Content in Foods
The impact of postharvest processing and storage on phenolic acids and flavonoids in foods is a significant area of research. This work evaluates how different processing methods and storage conditions affect the content of these bioactive compounds in various food matrices. Understanding these effects is crucial for optimizing food processing techniques to retain the health-promoting properties of phenolic compounds, thereby enhancing the nutritional value of foods (Amarowicz, Carle, Dongowski, Durazzo, Galensa, Kammerer, Maiani, & Piskuła, 2009).
特性
IUPAC Name |
1-[(3-hydroxyphenyl)methyl]-4-(2-methoxyphenoxy)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5/c1-25-17-7-2-3-8-18(17)26-20(19(23)24)9-11-21(12-10-20)14-15-5-4-6-16(22)13-15/h2-8,13,22H,9-12,14H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSNOQITDDLHNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2(CCN(CC2)CC3=CC(=CC=C3)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{4-methyl-6-[(4-methylphenyl)amino]-2-pyrimidinyl}phenol](/img/structure/B5565008.png)
![N-(2-chlorobenzyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5565016.png)
![3-methyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B5565022.png)
![4,5-dimethyl-2-[(4-methylbenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5565023.png)
![N-(4-fluorophenyl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5565025.png)
![2-[(2-chloro-6-nitrobenzyl)thio]-1,3-benzothiazole](/img/structure/B5565039.png)
![2-ethoxy-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5565047.png)
![6-({4-[2-(2-pyridinyl)ethyl]-1-piperazinyl}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5565057.png)
![2-{2-[2-(3,5-dimethylisoxazol-4-yl)pyrrolidin-1-yl]-2-oxoethyl}pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one](/img/structure/B5565065.png)
![N-cyclopropyl-3-{5-[(2-methyl-1,3-thiazol-4-yl)acetyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide](/img/structure/B5565070.png)

![1-benzyl-N-[3-(3-methoxyphenyl)propyl]-4-piperidinecarboxamide](/img/structure/B5565089.png)